molecular formula C7H4BrF2NO2 B13623774 2-Bromo-1-(difluoromethyl)-4-nitrobenzene

2-Bromo-1-(difluoromethyl)-4-nitrobenzene

Cat. No.: B13623774
M. Wt: 252.01 g/mol
InChI Key: RAGJDJANFFTMBY-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, difluoromethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(difluoromethyl)-4-nitrobenzene typically involves the bromination of 1-(difluoromethyl)-4-nitrobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydroxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride or iron powder in acidic conditions.

    Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Potassium carbonate, sodium hydroxide, amines, thiols, alkoxides.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Reduction: 2-Bromo-1-(difluoromethyl)-4-aminobenzene.

    Oxidation: Carboxylic acids or other oxidized derivatives of the difluoromethyl group.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: Used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-nitrobenzene depends on its interaction with other molecules. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The difluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its reactivity and interaction with biological targets. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
  • 2-Bromo-1-(difluoromethyl)benzene
  • 4-Bromo-1-fluoro-2-nitrobenzene

Comparison: 2-Bromo-1-(difluoromethyl)-4-nitrobenzene is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct electronic and steric properties. Compared to 2-Bromo-1-(difluoromethyl)-4-fluorobenzene, the nitro group in this compound makes it more electron-withdrawing, affecting its reactivity and potential applications. The presence of the nitro group also allows for additional chemical transformations, such as reduction to an amino group, which can be useful in various synthetic pathways.

Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

2-bromo-1-(difluoromethyl)-4-nitrobenzene

InChI

InChI=1S/C7H4BrF2NO2/c8-6-3-4(11(12)13)1-2-5(6)7(9)10/h1-3,7H

InChI Key

RAGJDJANFFTMBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(F)F

Origin of Product

United States

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